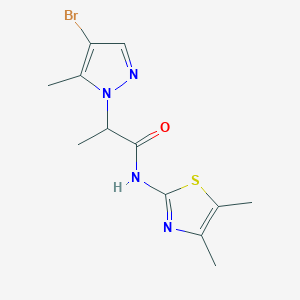![molecular formula C17H20BrFN4O B4364657 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4364657.png)
1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine
Übersicht
Beschreibung
1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine (BPP) is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications due to its unique properties and mechanism of action. In
Wissenschaftliche Forschungsanwendungen
1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine has been used to study the role of serotonin receptors in depression and anxiety disorders. In pharmacology, 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine has been used to investigate the mechanism of action of certain drugs and to develop new drug candidates. In medicinal chemistry, 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine has been used as a scaffold for the design of new compounds with improved properties.
Wirkmechanismus
1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. By activating these receptors, 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine modulates the release of neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine in lab experiments is its selectivity for specific serotonin receptors, which allows for more precise investigations of the role of these receptors in various physiological and pathological processes. However, one limitation of using 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine is its relatively low potency compared to other serotonin receptor agonists, which may require higher concentrations and longer exposure times in experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine in scientific research. One direction is the development of more potent and selective 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine analogs for use as drug candidates in the treatment of various psychiatric and neurological disorders. Another direction is the investigation of the effects of 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine on other neurotransmitter systems and their interactions with serotonin receptors. Additionally, the use of 1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperazine in combination with other drugs or therapies may provide new insights into the treatment of complex disorders such as schizophrenia and addiction.
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrFN4O/c1-12-16(18)11-20-23(12)13(2)17(24)22-9-7-21(8-10-22)15-5-3-14(19)4-6-15/h3-6,11,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMRLRRVKVMWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid](/img/structure/B4364579.png)
![3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4364581.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4364586.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4364589.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4364593.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]propanamide](/img/structure/B4364601.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B4364608.png)
![2-[1-(ethylsulfonyl)-3-piperidinyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364613.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364630.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4364634.png)
![2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4364640.png)

![ethyl 4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4364664.png)
